1-Benzyl-1H-imidazole-2-carboxylic acid

Overview

Description

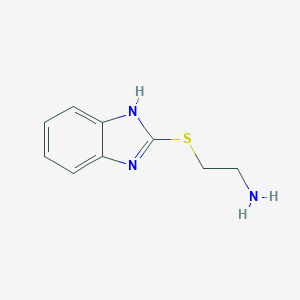

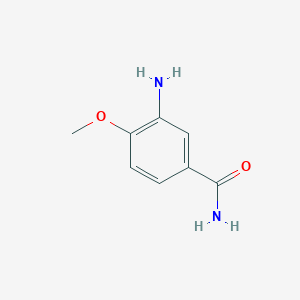

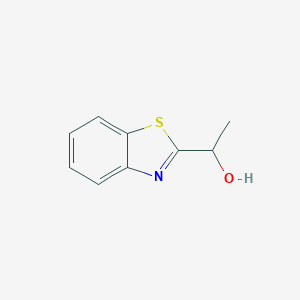

1-Benzyl-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as imidazole carboxylic acids. These compounds contain an imidazole ring, which is a five-membered ring with two nitrogen atoms in positions 1 and 3, and a carboxylic acid group attached to it. The benzyl group attached to the nitrogen of the imidazole ring adds to the complexity of the molecule, potentially affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to this compound, often involves the formation of the imidazole ring followed by functionalization at various positions. For instance, the preparation of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups was crucial for optimal potency of the synthesized compounds as thromboxane synthetase inhibitors . Additionally, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles using 1-heptanesulfonic acid sodium salt as a catalyst demonstrates the versatility of methods available for constructing imidazole-containing molecules .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can engage in various noncovalent interactions due to its nitrogen atoms. The structure of molecular salts formed from noncovalent associations between organic acids, imidazole, and benzimidazole has been studied, revealing that the ring nitrogen in the imidazole moieties are protonated when the organic acids are ionized . This protonation is significant as it influences the hydrogen bonding patterns and overall stability of the molecular structure.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals. The reactivity of the imidazole ring can be modified by substituents, such as the benzyl group in this compound, which can affect the electron density and steric hindrance around the reactive sites of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the melting points of various imidazole salts have been reported, which are indicative of their thermal stability . The presence of a carboxylic acid group in these compounds also suggests they have acidic properties and can form salts with bases. The benzyl group may contribute to the lipophilicity of the molecule, potentially affecting its solubility in organic solvents.

Scientific Research Applications

Synthesis and Functionalization Studies : The functionalization of related compounds has been studied, providing insights into the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).

Pharmacological Applications : Certain imidazole derivatives have been found to be potent inhibitors of thromboxane synthetase, a key enzyme in the formation of thromboxane, which is involved in blood clotting and vascular constriction (Cross, Dickinson, Parry, & Randall, 1986).

Angiotensin II Receptor Antagonists : Modifications of the imidazole ring, like in 1-Benzyl-1H-imidazole-2-carboxylic acid, have led to the discovery of compounds with nanomolar affinity for angiotensin II receptors, important in hypertension treatment (Keenan et al., 1993).

Aminocarbonylation Reactions : A study demonstrated the use of aminocarbonylation for the synthesis of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, showcasing the versatility of imidazole derivatives in organic synthesis (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013).

Catalysis in Organic Synthesis : Imidazole derivatives have been used as catalysts for the synthesis of tetrasubstituted imidazoles, demonstrating their role in facilitating complex chemical reactions (Zolfigol et al., 2013).

Antimicrobial and Anticancer Properties : Research on substituted imidazoles has revealed their potential in medicinal applications, including antibacterial, antiviral, anti-inflammatory, and anticancer properties (Gurav, Waghmode, Lotlikar, Dandekar, & Jadhav, 2022).

Coordination Chemistry : Imidazole-based ligands have been used to synthesize coordination polymers with potential applications in materials science (Bejan et al., 2018).

Metal-Organic Frameworks : Research has been conducted on metal-organic frameworks (MOFs) involving imidazole derivatives, which are important for their sensing properties and potential applications in gas storage and separation (Liu et al., 2018).

Mechanism of Action

Target of Action

1-Benzyl-1H-imidazole-2-carboxylic acid, also known as 1-benzylimidazole-2-carboxylic Acid, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

Certain imidazole-based metal-organic frameworks (mofs) have been shown to be temperature- and humidity-dependent proton conductors .

Future Directions

properties

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?

A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like this compound interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.

Q2: What does the research paper reveal about the interaction between this compound and VIM-2?

A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with this compound" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how this compound binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.